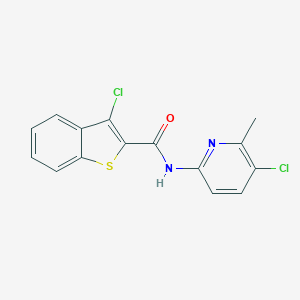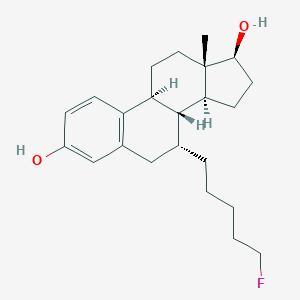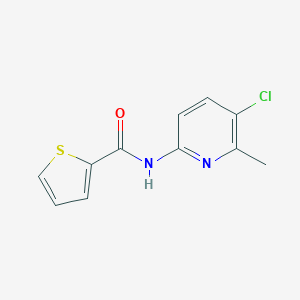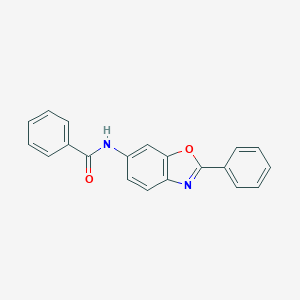
29-Methylidene-2,3-oxidosqualene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
29-Methylidene-2,3-oxidosqualene is a key intermediate in the biosynthesis of sterols, triterpenoids, and other isoprenoids in plants and animals. It is a highly reactive molecule that undergoes a complex series of reactions to form a variety of biologically active compounds. The synthesis of this compound has been the subject of extensive research due to its importance in the production of natural products with therapeutic potential.
作用機序
The mechanism of action of 29-methylidene-2,3-oxidosqualene is complex and not well understood. It is known that this compound is a highly reactive molecule that can undergo a variety of reactions to form a wide range of biologically active compounds. These compounds are thought to act through a variety of mechanisms, including enzyme inhibition, receptor modulation, and membrane disruption.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific compound that is formed from it. Some compounds derived from this compound have been shown to have anti-inflammatory, antioxidant, and anticancer properties. Others have been shown to have antiviral, antibacterial, and antifungal properties.
実験室実験の利点と制限
The advantages of using 29-methylidene-2,3-oxidosqualene in lab experiments are its availability and ease of synthesis. This compound is a commercially available compound that can be purchased from chemical suppliers. It is also relatively easy to synthesize using standard laboratory techniques. The limitations of using this compound in lab experiments are its reactivity and instability. This compound is a highly reactive molecule that can undergo a variety of reactions, making it difficult to control in experiments. It is also unstable and can degrade over time, making it challenging to work with.
将来の方向性
The future directions for research on 29-methylidene-2,3-oxidosqualene are varied and include the following:
1. Developing new synthetic methods for this compound that are more efficient and cost-effective.
2. Investigating the mechanism of action of this compound and its derivatives to better understand their biological activity.
3. Exploring the potential of this compound and its derivatives as therapeutic agents for a variety of diseases, including cancer, inflammation, and infectious diseases.
4. Investigating the role of this compound in plant and animal physiology and its potential applications in agriculture and biotechnology.
5. Developing new methods for the production of natural products derived from this compound, including artemisinin and other drugs with therapeutic potential.
合成法
The synthesis of 29-methylidene-2,3-oxidosqualene involves a series of enzymatic reactions that occur in the mevalonate pathway. The first step in the synthesis of this compound is the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. This reaction is catalyzed by HMG-CoA synthase. HMG-CoA is then converted to mevalonate by HMG-CoA reductase. Mevalonate is the precursor for isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for isoprenoid synthesis. IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP) by GPP synthase. GPP is then converted to farnesyl pyrophosphate (FPP) by FPP synthase. Finally, FPP is converted to this compound by squalene synthase.
科学的研究の応用
29-Methylidene-2,3-oxidosqualene has been extensively studied for its potential use in the production of natural products with therapeutic potential. One such product is artemisinin, a potent antimalarial drug. Artemisinin is produced from artemisinic acid, which is derived from this compound. Other natural products that are derived from this compound include sterols, triterpenoids, and carotenoids.
特性
CAS番号 |
145919-42-2 |
|---|---|
分子式 |
C24H25F2N3O |
分子量 |
438.7 g/mol |
IUPAC名 |
2,2-dimethyl-3-[(3E,7E,11E,15E,19Z)-3,7,12-trimethyl-16-prop-2-enylhenicosa-3,7,11,15,19-pentaenyl]oxirane |
InChI |
InChI=1S/C31H50O/c1-8-10-11-22-29(16-9-2)23-15-21-27(4)18-13-12-17-26(3)19-14-20-28(5)24-25-30-31(6,7)32-30/h8-10,17-18,20,23,30H,2,11-16,19,21-22,24-25H2,1,3-7H3/b10-8-,26-17+,27-18+,28-20+,29-23- |
InChIキー |
DOTTUEYUTNVWMJ-KSTFQPQISA-N |
異性体SMILES |
C/C=C\CC/C(=C\CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC1C(O1)(C)C)/C)/CC=C |
SMILES |
CC=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CC=C |
正規SMILES |
CC=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CC=C |
同義語 |
(3H)29-MOS 29-methylidene-2,3-oxidosqualene 29-MOS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)




![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)
![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)






